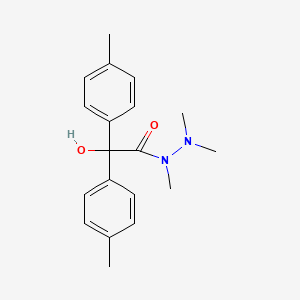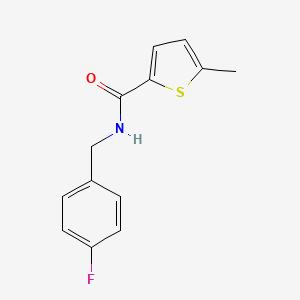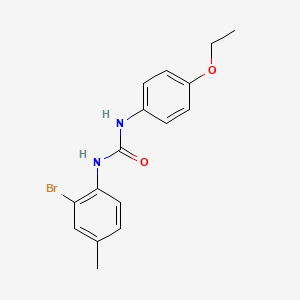
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide, also known as PTAA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PTAA is a complex molecule with a unique structure that makes it an attractive target for drug development.
Wirkmechanismus
The mechanism of action of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA replication and/or protein synthesis. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to bind to DNA and inhibit its replication, leading to cell death. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis.
Biochemical and Physiological Effects:
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have antimicrobial activity by inhibiting the growth of bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide in lab experiments is its unique structure, which makes it an attractive target for drug development. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to have a wide range of therapeutic applications, including anticancer and antimicrobial activity. One limitation of using N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide. One direction is to further elucidate its mechanism of action and identify potential targets for drug development. Another direction is to investigate its potential therapeutic applications in vivo, including its efficacy and toxicity in animal models. Additionally, further research is needed to optimize the synthesis method of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide and develop more efficient and cost-effective methods for its production.
In conclusion, N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide is a novel compound with potential therapeutic applications in the field of medicinal chemistry. Its unique structure and wide range of therapeutic applications make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesemethoden
The synthesis of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The first step in the synthesis of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,2-diaminoethane to form the corresponding amide. The amide is then subjected to a series of reactions that ultimately lead to the formation of N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide has also been shown to have antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-formyl-7-phenyl-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-9-19-15(22)14-13-12-11(6-7-17-16(12)23-14)20(8-18-13)10-4-2-1-3-5-10/h1-9H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNWWGAXJNRWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(SC4=NC=CC2=C34)C(=O)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-formyl-5-phenyl-5H-1-thia-3,5,8-triazaacenaphthylene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)phenyl]-2-naphthamide](/img/structure/B5779597.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)


![3-[(cyanoacetyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5779633.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)
